

# (3,5-diformylphenyl)boronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3,5-diformylphenyl)boronic Acid

Cat. No.: B1587340

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An In-depth Technical Guide to **(3,5-diformylphenyl)boronic acid**: Properties, Reactivity, and Applications

## Introduction

**(3,5-diformylphenyl)boronic acid** (DFPBA) is a trifunctional organic compound that has emerged as a highly versatile and powerful building block in the fields of materials science, supramolecular chemistry, and biotechnology. Its unique architecture, featuring a central phenyl ring functionalized with two reactive aldehyde groups and a boronic acid moiety at the meta-positions, provides a convergence of distinct chemical reactivities. This guide offers an in-depth exploration of the core chemical properties, reactivity, and key applications of DFPBA, providing researchers, scientists, and drug development professionals with the technical insights required to leverage this molecule's full potential.

The aldehyde groups serve as versatile handles for dynamic covalent chemistry, most notably through the formation of imines and oximes. Simultaneously, the boronic acid group offers its own rich chemistry, including the ability to form reversible covalent bonds with diols and to self-condense into boroxine rings. This confluence of functionalities allows for the rational design and synthesis of complex, functional materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), dynamic hydrogels, and chemical sensors. This document will delve into the causality behind experimental choices and provide self-validating, detailed protocols for its application.

# Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of DFPBA is critical for its effective handling, storage, and application in synthesis.

## Physicochemical Data Summary

Property	Value	Source
CAS Number	480424-62-2	<a href="#">[1]</a>
Chemical Formula	C <sub>8</sub> H <sub>7</sub> BO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	177.95 g/mol	Calculated
Appearance	White to off-white or yellowish powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	255–259 °C (with decomposition)	<a href="#">[1]</a>
Solubility	High solubility in ethers and ketones; moderate in chloroform; very low in hydrocarbons.	<a href="#">[4]</a> <a href="#">[5]</a>
Stability	Prone to self-polymerization (anhydride formation) upon heating. Should be stored in a dry, cool environment away from oxidizing agents.	<a href="#">[6]</a> *

\*Data inferred from analogous phenylboronic acid compounds.

## Spectroscopic Profile

While a detailed spectroscopic analysis of DFPBA is not widely published, its expected spectral features can be reliably predicted based on its functional groups and by drawing parallels with well-characterized analogs like 3,5-difluorophenylboronic acid.[\[7\]](#)[\[8\]](#)

- $^1\text{H}$  NMR (in DMSO-d<sub>6</sub>): The spectrum would be expected to show a singlet for the aldehydic protons (-CHO) around 9.9-10.1 ppm. The aromatic protons would appear as distinct signals in the 8.0-8.5 ppm region. A broad singlet corresponding to the boronic acid hydroxyl protons (-B(OH)<sub>2</sub>) would likely be observed, with its chemical shift being concentration and temperature-dependent.
- $^{13}\text{C}$  NMR (in DMSO-d<sub>6</sub>): The carbonyl carbons of the aldehyde groups would be prominent around 190-195 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.
- FT-IR (ATR): Key vibrational bands would include a strong C=O stretching band for the aldehyde groups around 1700-1720 cm<sup>-1</sup>. A broad O-H stretching band from the boronic acid and any adsorbed water would be visible from 3200-3500 cm<sup>-1</sup>. Aromatic C-H stretching would appear just above 3000 cm<sup>-1</sup>, and C=C stretching within the aromatic ring would be seen in the 1400-1600 cm<sup>-1</sup> region. The B-O stretching vibration is expected around 1350 cm<sup>-1</sup>.

## Core Reactivity and Mechanistic Pathways

The utility of DFPBA stems from the orthogonal yet cooperative reactivity of its aldehyde and boronic acid functionalities.

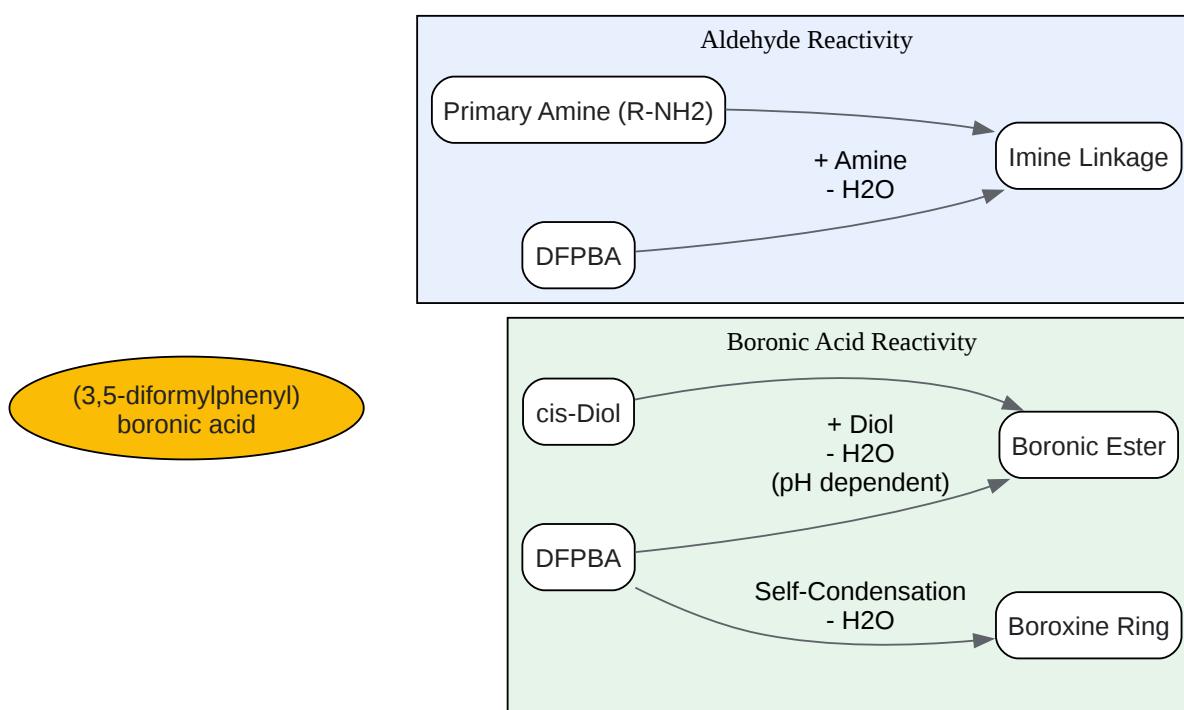
### Aldehyde Group Reactivity: Dynamic Covalent Chemistry

The two aldehyde groups are prime sites for nucleophilic attack, enabling the formation of dynamic covalent bonds. The most common reaction is condensation with primary amines to form Schiff bases (imines), a cornerstone of COF synthesis. This reaction is reversible, which allows for "error-checking" and self-healing during the formation of crystalline frameworks.<sup>[9]</sup>

### Boronic Acid Group Reactivity: Boroxine and Boronic Ester Formation

The boronic acid moiety possesses two primary modes of reactivity:

- Self-Condensation to Boroxines: Under dehydrating conditions, three boronic acid molecules can condense to form a stable, six-membered boroxine ring, releasing three molecules of water. This is a key linkage for forming certain classes of COFs.[9][10]
- Boronic Ester Formation with Diols: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic esters.[11] This interaction is highly pH-dependent; the ester is more stable at basic pH where the boron atom is trigonal planar and becomes more Lewis acidic. This reversible binding is the foundation for saccharide sensors and dynamic hydrogels for cell manipulation.[1][12]



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Caption: Core reaction pathways of DFPBA's functional groups.

# Applications and Experimental Protocols

## Application 1: Synthesis of Covalent Organic Frameworks (COFs)

DFPBA is an exemplary building block for COFs, where its rigid structure and defined reaction vectors enable the construction of porous, crystalline materials.[\[13\]](#)[\[14\]](#) The dual aldehyde functionality allows it to act as a linear linker, while the boronic acid group can be used for post-synthetic modification or to anchor other species.

### Protocol: Synthesis of a 2D Imine-Linked COF

This protocol describes the synthesis of a 2D COF using DFPBA and a trigonal amine, 1,3,5-tris(4-aminophenyl)benzene (TAPB), adapted from established methods.[\[15\]](#) The reversibility of imine formation under acidic catalysis allows the crystalline framework to form.

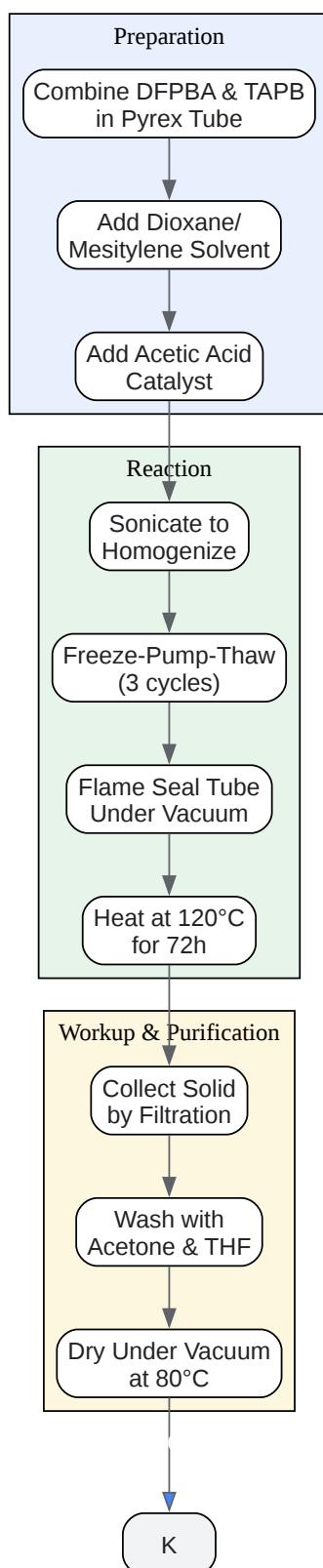
#### Materials:

- **(3,5-diformylphenyl)boronic acid (DFPBA)**
- 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
- 1,4-Dioxane
- Mesitylene
- Aqueous Acetic Acid (6M)
- Pyrex tube (heavy-walled)
- Acetone, Anhydrous
- Tetrahydrofuran (THF), Anhydrous

#### Procedure:

- Monomer Preparation: In a Pyrex tube, combine DFPBA (0.15 mmol) and TAPB (0.10 mmol).
- Solvent Addition: Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).

- Catalyst Addition: Add aqueous acetic acid (6M, 0.2 mL) to catalyze the imine condensation.
- Homogenization: Sonicate the mixture for 15 minutes to ensure a uniform suspension.
- Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
- Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven pre-heated to 120 °C and maintain for 72 hours.
- Isolation and Washing: After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.
- Drying: Dry the purified COF powder under vacuum at 80 °C overnight to yield the final product.



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Caption: Step-by-step workflow for imine-linked COF synthesis.

## Application 2: Dynamic Hydrogels for Cell Capture and Release

The pH-sensitive equilibrium of the boronic acid-diol interaction can be harnessed to create "smart" hydrogels for biomedical applications.<sup>[1]</sup> At physiological pH (~7.4), the equilibrium favors dissociation. At a slightly acidic pH (~6.8), the boronic acid becomes more receptive to diol binding, allowing it to form crosslinks with glycoproteins on cell surfaces, leading to cell capture. The process can be reversed by raising the pH or by introducing a competitive binding agent like glucose.<sup>[1]</sup>

### Protocol: Formation of a DFPBA-based Hydrogel for Cell Capture

This protocol outlines the preparation of a dynamic covalent hydrogel based on DFPBA and a diol-containing polymer like polyvinyl alcohol (PVA).

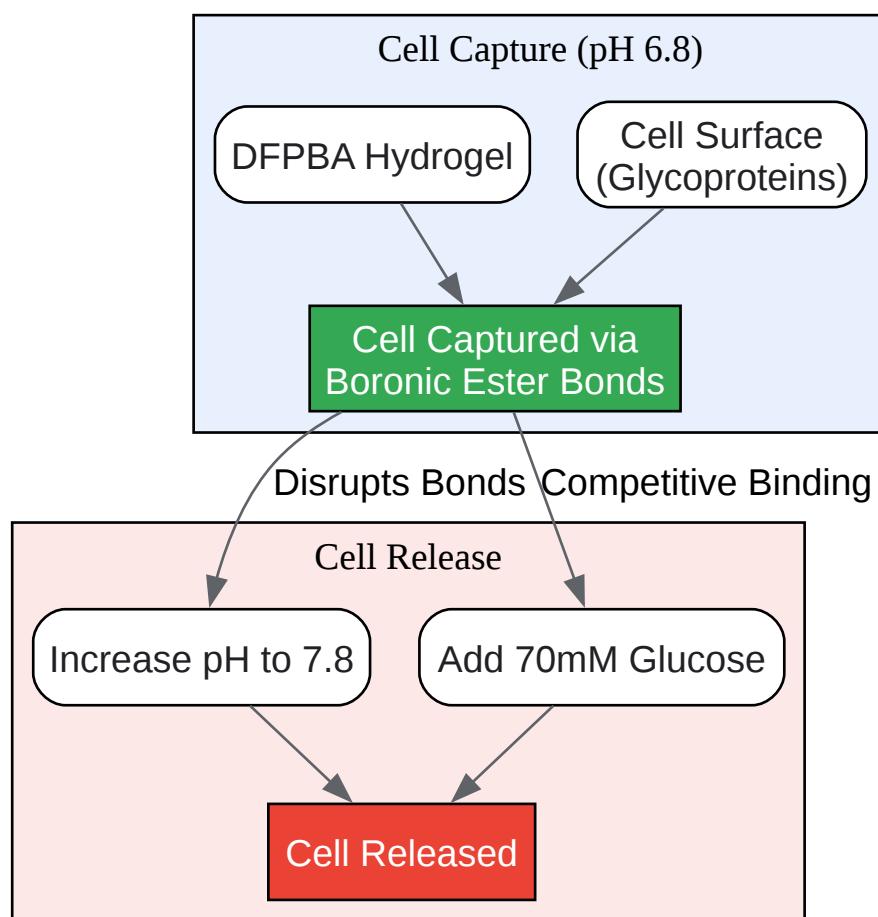
#### Materials:

- **(3,5-diformylphenyl)boronic acid** (DFPBA)
- Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
- Phosphate-buffered saline (PBS) at pH 6.8 and pH 7.8
- Glucose solution (1 M)
- Cell culture (e.g., HeLa cells)

#### Procedure:

- Polymer Solution: Prepare a 5% (w/v) solution of PVA in pH 6.8 PBS by heating to 90 °C with stirring until fully dissolved. Cool to room temperature.
- DFPBA Solution: Prepare a 50 mM solution of DFPBA in the same pH 6.8 PBS.
- Hydrogel Formation: Mix the PVA solution and DFPBA solution in a 1:1 volume ratio. Gelation should occur within minutes at room temperature as boronic ester crosslinks form.

- Cell Capture: Add a suspension of cells (e.g.,  $1 \times 10^6$  cells/mL) in pH 6.8 PBS onto the surface of the pre-formed hydrogel. Incubate for 30-60 minutes to allow for binding between the hydrogel's boronic acids and cell surface saccharides.
- Washing: Gently wash the hydrogel with fresh pH 6.8 PBS to remove non-adherent cells.
- Cell Release (Method A - pH Shift): Immerse the hydrogel in pH 7.8 PBS. The shift to a more basic environment will disrupt the boronic ester bonds, releasing the captured cells into the supernatant over 30-60 minutes.
- Cell Release (Method B - Competitive Binding): Immerse the hydrogel in pH 6.8 PBS containing 70 mM glucose. The excess glucose will competitively bind to the boronic acid sites, displacing the cells and releasing them from the surface.[\[1\]](#)



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Caption: Logical diagram of pH- and glucose-triggered cell capture and release.

## Application 3: MOFs for Fluorescent Chemical Sensing

By incorporating DFPBA or its derivatives into the structure of a Metal-Organic Framework (MOF), it is possible to create highly sensitive and selective chemical sensors. The boronic acid can act as a recognition site for analytes containing diol groups, such as catechols or certain biomolecules like gallic acid.<sup>[16]</sup> Binding of the analyte can modulate the fluorescence properties of the MOF, providing a detectable signal.

### Protocol: Synthesis of a Terbium-DFPBA MOF for Gallic Acid Detection

This protocol is based on the synthesis of a boronic acid-functionalized terbium MOF for the fluorescent detection of gallic acid (GA).<sup>[16]</sup> Here, a dicarboxylate version of DFPBA (3,5-dicarboxyphenylboronic acid, BBDC) is used, but the principle remains identical.

#### Materials:

- 3,5-dicarboxyphenylboronic acid (BBDC)
- Terbium(III) chloride hexahydrate ( $\text{TbCl}_3 \cdot 6\text{H}_2\text{O}$ )
- N,N-Dimethylformamide (DMF)
- Ethanol
- Tris-HCl buffer (40 mM, pH 6.2)
- Gallic acid (GA) stock solution

#### Procedure:

- MOF Synthesis: Dissolve BBDC (0.1 mmol) and  $\text{TbCl}_3 \cdot 6\text{H}_2\text{O}$  (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL) in a Teflon-lined autoclave.
- Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

- Isolation: After cooling, collect the crystalline product by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted precursors, and dry under vacuum.
- Sensor Preparation: Disperse the synthesized Tb-MOF powder in 40 mM Tris-HCl buffer (pH 6.2) to create a stable suspension (e.g., 0.1 mg/mL).
- Fluorescence Measurement:
  - Transfer the MOF suspension to a quartz cuvette.
  - Measure the baseline fluorescence emission spectrum (e.g., at 546 nm) using an excitation wavelength of 280 nm.
  - Add aliquots of the gallic acid solution to the cuvette, incubate for ~25 minutes, and record the fluorescence spectrum after each addition.
- Data Analysis: Observe the quenching (decrease) of the  $\text{Tb}^{3+}$  green fluorescence as a function of gallic acid concentration. The binding of GA's phenolic hydroxyl groups to the MOF's boronic acid sites causes this change. Plot the fluorescence intensity versus GA concentration to generate a calibration curve.

## Conclusion and Future Outlook

**(3,5-diformylphenyl)boronic acid** is a testament to the power of multifunctional design in molecular engineering. Its capacity for orthogonal reactivity makes it an invaluable component in the construction of advanced materials. The applications in COFs, smart hydrogels, and sensors highlighted in this guide represent only a fraction of its potential. Future research is poised to explore its role in creating more complex, hierarchical structures, multi-drug delivery systems, and integrated diagnostic and therapeutic platforms. As synthetic methodologies become more sophisticated, the strategic deployment of DFPBA will undoubtedly continue to drive innovation across the scientific disciplines.

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- To cite this document: BenchChem. [(3,5-diformylphenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587340#3-5-diformylphenyl-boronic-acid-chemical-properties\]](https://www.benchchem.com/product/b1587340#3-5-diformylphenyl-boronic-acid-chemical-properties)

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